3-Bromo-4-isopropoxybenzaldehyde
Overview
Description
3-Bromo-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromine atom at the third position and an isopropoxy group at the fourth position on a benzaldehyde ring . This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Bromo-4-isopropoxybenzaldehyde typically begins with commercially available 4-hydroxybenzaldehyde.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-isopropoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 3-Bromo-4-isopropoxybenzoic acid.
Reduction: 3-Bromo-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-isopropoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated and isopropoxy-substituted benzaldehydes on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxybenzaldehyde depends on its specific application. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Isopropoxybenzaldehyde: Lacks the bromine atom at the third position.
Uniqueness: 3-Bromo-4-isopropoxybenzaldehyde is unique due to the combination of its bromine and isopropoxy substituents, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKWLPJYKNZGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397057 | |
Record name | 3-Bromo-4-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-84-3 | |
Record name | 3-Bromo-4-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.